Dipotassium hexadecyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

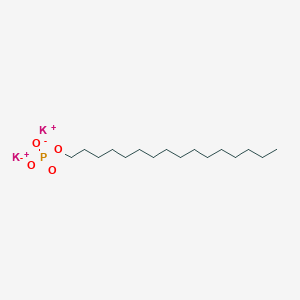

Structure

2D Structure

Properties

CAS No. |

19045-75-1 |

|---|---|

Molecular Formula |

C16H33K2O4P |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

dipotassium;hexadecyl phosphate |

InChI |

InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |

InChI Key |

CNXJITYCNQNTBD-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Other CAS No. |

84861-79-0 19045-75-1 |

Pictograms |

Corrosive |

Synonyms |

cetylphosphate potassium salt potassium cetyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dipotassium Hexadecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dipotassium hexadecyl phosphate, an anionic surfactant with significant potential in pharmaceutical and cosmetic formulations. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for this compound. Furthermore, it explores its potential interactions with cellular systems, offering insights for researchers in drug development.

Chemical Properties

This compound (C₁₆H₃₃K₂O₄P) is the dipotassium salt of hexadecyl dihydrogen phosphate. Its amphiphilic nature, arising from a long hydrophobic hexadecyl (cetyl) chain and a hydrophilic phosphate head group, makes it an effective emulsifier and surfactant.[1]

| Property | Value |

| Molecular Formula | C₁₆H₃₃K₂O₄P |

| Molecular Weight | 398.60 g/mol [2] |

| CAS Number | 19045-75-1[2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the phosphorylation of 1-hexadecanol followed by neutralization with a potassium base. A common and effective method for the initial phosphorylation involves the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as triethylamine (TEA).

Experimental Protocol

Materials:

-

1-Hexadecanol (Cetyl alcohol)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Hexadecyl Dihydrogen Phosphate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hexadecanol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to a pH of approximately 2 with 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude hexadecyl dihydrogen phosphate as a waxy solid.

Step 2: Formation of this compound

-

Dissolve the crude hexadecyl dihydrogen phosphate in ethanol.

-

In a separate beaker, prepare a solution of potassium hydroxide (2.2 equivalents) in ethanol.

-

Slowly add the ethanolic KOH solution to the stirred solution of hexadecyl dihydrogen phosphate.

-

Continue stirring at room temperature for 2-4 hours. The dipotassium salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting white powder under vacuum to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | q | 2H | -CH₂-O-P |

| ~1.55 | p | 2H | -CH₂-CH₂-O-P |

| ~1.25 | br s | 26H | -(CH₂)₁₃- |

| ~0.85 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| ~67.0 | -CH₂-O-P |

| ~32.0 | -CH₂-CH₂-O-P |

| ~29.5 (multiple peaks) | -(CH₂)₁₂- |

| ~25.5 | -CH₂-CH₂-CH₂-O-P |

| ~22.5 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

Table 3: Predicted ³¹P NMR Data (202 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| ~5.0 | O=P(O⁻)₂-O-R |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2915 | Strong | C-H stretch (asymmetric and symmetric) of alkyl chain |

| 2850 | Strong | C-H stretch (symmetric) of alkyl chain |

| 1470 | Medium | C-H bend (scissoring) of CH₂ |

| 1220 | Strong | P=O stretch |

| 1100-1000 | Strong, Broad | P-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) in negative mode would be most appropriate.

Table 5: Expected ESI-MS Data (Negative Mode)

| m/z | Assignment |

| 321.2 | [M - 2K + H]⁻ |

| 359.1 | [M - K]⁻ |

Thermal Analysis

Thermal analysis provides information on the thermal stability and phase transitions of the material.

Table 6: Expected Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) |

| DSC | Endothermic peak corresponding to melting | 180 - 200 |

| TGA | Onset of decomposition | > 250 |

Applications in Drug Development and Interaction with Cellular Systems

This compound, as an anionic surfactant, has potential applications in drug delivery systems such as emulsions, microemulsions, and liposomes, where it can act as a stabilizer and penetration enhancer. Its interaction with biological membranes is a key aspect of its function and potential bioactivity.

Hypothetical Signaling Pathway: Membrane Perturbation

As an amphiphilic molecule, this compound can intercalate into the lipid bilayer of cell membranes. This insertion can lead to a cascade of events, starting with the disruption of the membrane's structural integrity. This perturbation can, in turn, affect the function of membrane-bound proteins, such as ion channels and receptors, leading to downstream cellular signaling.

Caption: Hypothetical signaling pathway of membrane perturbation.

This proposed mechanism suggests that the primary interaction of this compound with cells is at the membrane level, leading to physical changes that trigger biological responses. This is a crucial consideration for its use in drug formulations, as it could influence drug absorption and cellular uptake.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers working with this compound. The exploration of its potential interactions with cellular membranes opens avenues for its application in advanced drug delivery systems. Further research into the specific biological effects of this surfactant will be crucial for its successful implementation in pharmaceutical products.

References

An In-depth Technical Guide to CAS 19045-75-1 and 84861-79-0 for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological data for the compounds identified by CAS numbers 19045-75-1 (Dipotassium hexadecyl phosphate) and 84861-79-0 (Potassium cetyl phosphate). These CAS numbers are often used interchangeably or refer to components of a complex mixture of alkyl phosphates.

Chemical Identity and Properties

Potassium cetyl phosphate (CAS 84861-79-0) and this compound (CAS 19045-75-1) are potassium salts of a complex mixture of esters of phosphoric acid and cetyl alcohol (1-hexadecanol).[1][2] They are anionic surfactants widely utilized in the cosmetics and personal care industries as primary emulsifiers to create stable oil-in-water emulsions.[3][4]

The commercial product is typically a mixture containing mono- and di-esters of phosphoric acid, with the monoester often being the predominant component. This mixture is valued for its ability to form stable lamellar structures, which contribute to the long-term stability of emulsions.[5][6]

Table 1: Chemical Identifiers

| Identifier | CAS 19045-75-1 | CAS 84861-79-0 |

| IUPAC Name | dipotassium;hexadecyl phosphate[7] | potassium hexadecyl hydrogen phosphate[8] |

| Synonyms | This compound, Potassium monocetyl phosphate[7] | Potassium cetyl phosphate, 1-Hexadecanol, phosphate, potassium salt[1] |

| Molecular Formula | C16H33K2O4P[9] | C16H34KO4P[8] |

| Molecular Weight | 398.60 g/mol [7] | 360.51 g/mol [8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White or light yellow powder | [10] |

| Solubility | Dispersible in hot water; forms a slightly turbid solution.[10] | |

| pH (1% aqueous solution) | 6.5 - 8.5 | |

| LogP (octanol/water) | 6.45 (estimated) | [11] |

Synthesis

The industrial synthesis of potassium cetyl phosphate generally involves the phosphorylation of cetyl alcohol followed by neutralization with a potassium base. While specific proprietary protocols may vary, the general chemical pathway is well-established.

A common method involves the reaction of cetyl alcohol with a phosphorylating agent such as phosphoric acid or polyphosphoric acid.[10][12] The resulting mixture of cetyl phosphate esters is then neutralized with potassium hydroxide to yield the final product.[10][12] The product is subsequently purified through filtration, washing, and drying to remove unreacted starting materials and byproducts.[10][12]

Below is a generalized workflow for the synthesis of potassium cetyl phosphate.

Caption: General synthesis workflow for potassium cetyl phosphate.

Biological and Toxicological Data

The biological and toxicological profiles of potassium cetyl phosphate and its related compounds have been evaluated, primarily in the context of their use in cosmetic formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these alkyl phosphates are safe for use in cosmetics when formulated to be non-irritating.[8]

Table 3: Summary of Toxicological Data

| Endpoint | Result | Species | Notes | Source |

| Acute Oral Toxicity (LD50) | > 2 g/kg bw | Rat | For 1-octadecanol, phosphate, potassium salt (read-across for potassium cetyl phosphate) | [13][14] |

| Acute Dermal Toxicity (LD50) | > 2 g/kg bw | Rat | For related alkyl phosphates | [13][14] |

| Skin Irritation | Non-irritant to slight irritant | Rabbit | Dependent on concentration and formulation. | [15] |

| Eye Irritation | Non-irritant to moderate irritant | HET-CAM | A 3% solution of potassium cetyl phosphate was practically non-irritating. | [13] |

| Genotoxicity (Ames Test) | Negative | S. typhimurium | For 1-octadecanol, phosphate, potassium salt (read-across) | [15] |

| Reproductive/Developmental Toxicity | No adverse effects observed | Rat | NOAEL for parental toxicity and F1 generation was 1000 mg/kg bw/day for a related compound. | [15] |

Mechanism of Action in Formulations

In cosmetic and potentially in topical pharmaceutical formulations, the primary mechanism of action of potassium cetyl phosphate is its function as an emulsifier. It arranges itself at the oil-water interface, reducing interfacial tension and forming stable lamellar liquid crystalline structures. This action creates a stable emulsion, preventing the separation of oil and water phases.[6]

Potential in Drug Development

While the primary application of these compounds is in cosmetics, alkyl phosphates, in general, have been explored in drug development. They can be used as prodrugs to enhance the membrane permeability and oral bioavailability of phosphate- or phosphonate-containing drugs.[16] For instance, long-chain alkyl glycerol-3-phosphate derivatives of antiviral drugs have shown increased intracellular levels of the active monophosphate.[16] The cetyl phosphate moiety could potentially be investigated for similar applications in drug delivery systems.

Experimental Protocols

Detailed, substance-specific experimental protocols for CAS 19045-75-1 and 84861-79-0 are not publicly available. However, the toxicological studies cited generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are the general principles of the key assays mentioned.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

Methodology Outline:

-

Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[17]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[18][19]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17]

Caption: Ames test experimental workflow.

Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM)

The HET-CAM assay is an alternative method to assess the eye irritation potential of a substance. It utilizes the chorioallantoic membrane of a fertilized hen's egg, which is a vascularized membrane that responds to injury in a manner similar to the conjunctiva of the eye.

Methodology Outline:

-

Egg Preparation: Fertilized hen's eggs are incubated for 9-10 days.[20]

-

Membrane Exposure: A window is carefully opened in the eggshell to expose the chorioallantoic membrane (CAM).

-

Application: The test substance is applied directly onto the CAM.

-

Observation: The membrane is observed for a set period (typically 5 minutes) for signs of irritation, including hemorrhage (bleeding), lysis (vessel breakdown), and coagulation (protein denaturation).[21]

-

Scoring: An irritation score is calculated based on the time of onset and severity of these reactions. The score is then used to classify the substance's irritation potential (e.g., non-irritant, slight, moderate, or severe irritant).[20]

Caption: HET-CAM experimental workflow.

Acute Dermal Irritation/Corrosion - Based on OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology Outline:

-

Animal Model: The albino rabbit is the preferred species.[22]

-

Application: A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²).[22] The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.[22] After exposure, the residual test substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 60 minutes, 24, 48, and 72 hours after patch removal). Observations can continue for up to 14 days to assess the reversibility of the effects.[22]

-

Scoring: The severity of erythema and edema is scored based on a standardized scale. These scores are used to classify the substance as an irritant or corrosive.

Conclusion

CAS numbers 19045-75-1 and 84861-79-0 refer to this compound and potassium cetyl phosphate, which are chemically closely related and primarily used as effective emulsifiers in the cosmetic industry. Toxicological data from studies conducted according to standardized guidelines indicate a low order of toxicity and suggest they are safe for topical applications when formulated to be non-irritating. While their primary role is as formulation excipients, the broader class of alkyl phosphates holds potential for use in drug delivery systems, an area that warrants further investigation for these specific compounds. This guide provides a foundational understanding for researchers and professionals in drug development who may consider these substances for formulation or as a basis for novel therapeutic approaches.

References

- 1. deascal.com [deascal.com]

- 2. ewg.org [ewg.org]

- 3. potassium cetyl phosphate, 84861-79-0 [thegoodscentscompany.com]

- 4. ulprospector.com [ulprospector.com]

- 5. WO2018002073A1 - Topical compositions - Google Patents [patents.google.com]

- 6. personalcaremagazine.com [personalcaremagazine.com]

- 7. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 19045-75-1 [m.chemicalbook.com]

- 10. nanotrun.com [nanotrun.com]

- 11. nbinno.com [nbinno.com]

- 12. Potassium cetyl phosphate - Descrizione [tiiips.com]

- 13. cir-safety.org [cir-safety.org]

- 14. cir-safety.org [cir-safety.org]

- 15. cir-safety.org [cir-safety.org]

- 16. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. oecd.org [oecd.org]

Anionic Surfactant Properties of Dipotassium Hexadecyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexadecyl phosphate, also known as potassium cetyl phosphate, is an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries as a primary oil-in-water (O/W) emulsifier and stabilizer. Its molecular structure, consisting of a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic potassium phosphate headgroup, imparts excellent surface-active properties. This technical guide provides an in-depth overview of the core anionic surfactant properties of this compound, including its physicochemical characteristics, emulsifying capabilities, and its interactions with biological systems. The information is presented to support researchers, scientists, and drug development professionals in the formulation and characterization of delivery systems and topical agents.

Physicochemical Properties

This compound is a white to beige, practically odorless powder.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Potassium cetyl phosphate, Potassium hexadecyl hydrogen phosphate | [3][4] |

| CAS Number | 19045-75-1 | [2] |

| Molecular Formula | C₁₆H₃₃K₂O₄P | [2] |

| Molecular Weight | 398.60 g/mol | [2] |

| Appearance | White to beige powder | [3] |

Table 2: Physicochemical and Surfactant Properties

| Property | Value | Reference(s) |

| Melting Point | ~68 °C | [5] |

| Solubility | Partially soluble in water; disperses in hot water | [3] |

| pH (1% aqueous solution) | 6.5 - 8.5 | [3] |

| Acid Value | 130 - 155 mg KOH/g | [3] |

| Critical Micelle Concentration (CMC) | 0.1 - 0.5 mM (varies with pH) | [3] |

| Hydrophilic-Lipophilic Balance (HLB) | 9.6 - 14 (values vary depending on the source and determination method) | [3] |

Anionic Surfactant and Emulsifying Properties

As an anionic surfactant, this compound effectively reduces the interfacial tension between oil and water, facilitating the formation of stable oil-in-water (O/W) emulsions.[3] Its amphiphilic nature allows it to adsorb at the oil-water interface, creating a negatively charged barrier that prevents droplet coalescence through electrostatic repulsion.

Emulsion Stabilization

Emulsions stabilized with potassium cetyl phosphate are reported to exhibit good stability against shear, temperature fluctuations, and freeze-thaw cycles.[5] The formation of liquid crystalline structures at the oil-water interface is believed to contribute to the long-term stability of these emulsions.

While specific data for emulsions stabilized solely with this compound is limited in public literature, typical O/W emulsions formulated with it are known to have small particle sizes, contributing to a desirable skin feel and uniform distribution of active ingredients.[5]

Factors Influencing Emulsion Properties

The final properties of an emulsion, such as droplet size, viscosity, and stability, are influenced by several factors including:

-

Concentration of this compound: Higher concentrations generally lead to smaller droplet sizes and increased viscosity.

-

Oil Phase Composition and Concentration: The type and amount of oil will affect the required emulsifier concentration and the final emulsion characteristics.

-

Homogenization Process: The energy input during emulsification (e.g., homogenization speed and duration) plays a critical role in determining the initial droplet size distribution.

-

pH of the Aqueous Phase: The pH can influence the charge of the phosphate headgroup and thus the electrostatic repulsion between droplets.

Interaction with Biological Systems and Safety Profile

This compound is considered to be skin-compatible and is used in preparations for sensitive skin.[5] Its structure is analogous to natural phospholipids found in the skin, which may contribute to its mildness.[5]

Skin Barrier Function

Cytotoxicity and Irritation Potential

Undiluted this compound is classified as a skin and eye irritant.[2] However, in cosmetic and pharmaceutical formulations, it is used at low concentrations and is generally considered safe and non-irritating.[5] A specific IC50 value for cytotoxicity on dermal fibroblasts or keratinocytes is not publicly available. In general, anionic surfactants can induce cytotoxicity in a concentration-dependent manner.

Signaling Pathways

There is no direct evidence in the available literature to suggest that this compound specifically modulates intracellular signaling pathways. However, some anionic surfactants have been shown to influence inflammatory pathways in keratinocytes, such as the NF-κB and MAPK pathways, often in the context of skin irritation.[1][7][8] It is important to note that these studies focus on more aggressive surfactants like sodium lauryl sulfate (SLS) and the effects of the milder this compound are likely to be significantly less pronounced.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound and its formulations.

Synthesis of this compound

A general method for the synthesis of alkyl phosphates involves the reaction of a fatty alcohol with a phosphorylating agent, followed by neutralization.[4]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 很抱歉,网站暂时无法访问 [stopnote.vhostgo.com]

- 4. Potassium cetyl phosphate - Descrizione [tiiips.com]

- 5. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]

- 6. Anionic Surfactant-Induced Changes in Skin Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulation of NF-kappaB activation in human keratinocytes by melanogenic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Self-assembly of dipotassium hexadecyl phosphate in aqueous solution

An In-depth Technical Guide to the Self-Assembly of Dipotassium Hexadecyl Phosphate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the self-assembly of this compound in aqueous solutions. This document is intended to serve as a core resource for professionals in research and development who are exploring the applications of this surfactant in areas such as drug delivery, formulation science, and materials science.

Introduction

This compound is an anionic surfactant belonging to the alkyl phosphate family. Its structure consists of a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a hydrophilic polar headgroup (a phosphate with two potassium counter-ions). This amphiphilic nature drives its self-assembly in aqueous environments, leading to the formation of organized supramolecular structures such as micelles, vesicles, and potentially hydrogels. Understanding and controlling this self-assembly process is critical for harnessing its potential as a solubilizing agent for poorly water-soluble drugs, a building block for advanced drug delivery systems, and a stabilizer in complex formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 19045-75-1 | [1][2][3][4] |

| Molecular Formula | C₁₆H₃₃K₂O₄P | [1][3][5] |

| Molecular Weight | 398.60 g/mol | [1][3] |

| IUPAC Name | dipotassium;hexadecyl phosphate | [1] |

| Synonyms | Potassium cetyl phosphate, Potassium monocetyl phosphate | [1][6] |

Fundamentals of Self-Assembly in Aqueous Solution

The primary driving force for the self-assembly of this compound in water is the hydrophobic effect. The nonpolar hexadecyl tails disrupt the favorable hydrogen-bonding network of water molecules, creating an entropically unfavorable state. To minimize this disruption, the surfactant molecules spontaneously aggregate, sequestering their hydrophobic tails away from the water while exposing their polar phosphate headgroups to the aqueous phase.

At low concentrations, the surfactant exists predominantly as individual molecules (monomers). As the concentration increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) . Above the CMC, the monomers rapidly assemble into thermodynamically stable aggregates, most commonly spherical micelles. In these structures, the hydrophobic tails form a liquid-like core, and the hydrophilic heads form a protective outer shell, or corona, that interfaces with the surrounding water. This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

Depending on factors such as concentration, temperature, pH, and ionic strength, other, more complex structures like cylindrical micelles, vesicles (bilayer sheets forming a hollow sphere), or lamellar phases (which can form gels) may also arise.

References

- 1. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 19045-75-1 [m.chemicalbook.com]

- 4. SID 135075769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. scent.vn [scent.vn]

The Amphiphilic Nature of Long-Chain Alkyl Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkyl phosphates are a versatile class of amphiphilic molecules characterized by a hydrophilic phosphate head group and a hydrophobic alkyl tail. This dual nature drives their self-assembly in aqueous environments into various supramolecular structures, including micelles and vesicles, making them of significant interest for a wide range of applications, from cosmetics and personal care products to advanced drug delivery systems. Their structural similarity to natural phospholipids suggests excellent biocompatibility and low irritation potential. This guide provides an in-depth technical overview of the core principles governing the amphiphilic behavior of long-chain alkyl phosphates, their synthesis, characterization, and potential applications in drug development.

The Amphiphilic Core: Structure and Properties

The fundamental structure of a monoalkyl phosphate consists of a single long-chain alkyl group (typically C8 to C22) ester-linked to a phosphate group. Dialkyl phosphates, with two alkyl chains, also exhibit amphiphilic properties. The phosphate headgroup can exist in different protonation states depending on the pH of the surrounding medium, which significantly influences its charge and, consequently, the self-assembly behavior of the molecule.

The hydrophobic alkyl chain, on the other hand, dictates the molecule's tendency to avoid aqueous environments. The interplay between the hydrophilic head and the hydrophobic tail governs the formation of organized structures in water, a phenomenon driven by the hydrophobic effect.

Self-Assembly in Aqueous Solutions

Above a certain concentration, known as the critical micelle concentration (CMC), long-chain alkyl phosphate monomers spontaneously aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic phosphate heads form the outer corona, interacting with the aqueous environment. At higher concentrations or under specific pH conditions, these amphiphiles can also form bilayer vesicles (liposomes), which are spherical structures enclosing an aqueous core. This ability to form vesicles is particularly relevant for drug delivery applications, as both hydrophilic and hydrophobic drugs can be encapsulated. For instance, n-dodecylphosphoric acid has been shown to spontaneously form vesicles at room temperature under acidic conditions (pH ≈ 2).[1]

Quantitative Data on Amphiphilic Properties

The critical micelle concentration (CMC) is a key parameter that quantifies the tendency of an amphiphile to self-assemble. It is influenced by factors such as the length of the alkyl chain, the nature of the headgroup, temperature, and the ionic strength of the solution. Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Notes |

| Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 mM | A sulfate, not a phosphate, but a common reference anionic surfactant.[2][3] |

| Potassium Cetyl Phosphate | C16 | 0.1–0.5 mM | The CMC varies with pH.[4] |

| n-Hexadecylphosphoryladenosine | C16 | 20–50 µM | A more complex phosphate-containing amphiphile.[1] |

Experimental Protocols

Synthesis of Long-Chain Monoalkyl Phosphates

Several methods exist for the synthesis of long-chain monoalkyl phosphates. A common approach involves the phosphorylation of a long-chain alcohol using a phosphorylating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid.[5][6]

Example Protocol: Synthesis of Dodecyl Phosphate from Lauryl Alcohol and Phosphorus Pentoxide [5]

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel is charged with a dispersion of phosphorus pentoxide in a suitable solvent (e.g., 10# machine oil to prevent aggregation of the hygroscopic P₂O₅).

-

Phosphorylation: Lauryl alcohol is added dropwise to the P₂O₅ dispersion while maintaining the reaction temperature at approximately 80°C. The molar ratio of lauryl alcohol to P₂O₅ is typically around 2.0. The reaction mixture is stirred for several hours (e.g., 4 hours) to ensure complete reaction.

-

Hydrolysis: After the phosphorylation step, water is carefully added to the reaction mixture to hydrolyze the resulting polyphosphate esters to mono- and dialkyl phosphates. The hydrolysis is typically carried out at a slightly lower temperature (e.g., 70°C) for a couple of hours.

-

Purification: The final product, a mixture of monododecyl phosphate, didodecyl phosphate, and phosphoric acid, can be purified using techniques such as crystallization or chromatography.

Determination of Critical Micelle Concentration (CMC)

4.2.1. Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of the long-chain alkyl phosphate with varying concentrations.

-

Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph.

4.2.2. Fluorescence Spectroscopy using Pyrene as a Probe

Pyrene is a hydrophobic fluorescent molecule whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Protocol:

-

Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) and a stock solution of the alkyl phosphate in water.

-

Sample Preparation: Prepare a series of vials containing a constant, small amount of the pyrene stock solution. Evaporate the solvent to leave a thin film of pyrene. To each vial, add a different concentration of the alkyl phosphate solution. The final pyrene concentration should be very low (e.g., in the micromolar range).

-

Fluorescence Measurement: Excite the samples at a specific wavelength (e.g., 334 nm) and record the emission spectra.

-

Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the alkyl phosphate concentration. A sigmoidal decrease in the I₁/I₃ ratio is observed around the CMC. The inflection point of this curve corresponds to the CMC.

Preparation and Characterization of Alkyl Phosphate Vesicles

Protocol for Vesicle Preparation (Thin-Film Hydration Method):

-

Film Formation: Dissolve the long-chain alkyl phosphate and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug to be encapsulated) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipid. This leads to the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Characterization of Vesicles:

-

Vesicle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to assess the surface charge and stability of the vesicles.

-

Encapsulation Efficiency (EE%): Calculated as the percentage of the initial drug that is successfully entrapped within the vesicles. This is typically determined by separating the unencapsulated drug from the vesicle suspension (e.g., by dialysis or centrifugation) and quantifying the drug in the vesicles and/or the supernatant.

EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Role in Drug Delivery and Cellular Interactions

Long-chain alkyl phosphates are promising excipients in drug delivery due to their ability to form stable vesicles for drug encapsulation and their potential to enhance drug penetration across biological membranes.

Vesicular Drug Carriers

Alkyl phosphate-based vesicles can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid bilayer. The size and surface properties of these vesicles can be tailored to control their pharmacokinetic profile and target specific tissues.

Penetration Enhancement

Long-chain alkyl phosphates can act as chemical penetration enhancers, facilitating the transport of drugs across the skin. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.

Cellular Uptake and Signaling

The interaction of alkyl phosphate-based drug delivery systems with cells is a critical aspect of their therapeutic efficacy. While specific signaling pathways directly triggered by long-chain alkyl phosphates for cellular uptake are not yet fully elucidated, their phosphate headgroup suggests potential interactions with cellular components that recognize phosphate moieties. The uptake of nanoparticle-based delivery systems, including vesicles, generally occurs through various endocytic pathways.

The phosphate headgroup of these amphiphiles is structurally similar to endogenous signaling molecules like lysophosphatidic acid (LPA), which interacts with specific G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades. While it is plausible that long-chain alkyl phosphates could interact with such receptors, further research is needed to confirm this. A generalized phospholipid signaling pathway is depicted below.

Conclusion

Long-chain alkyl phosphates are a compelling class of amphiphiles with significant potential in drug development. Their ability to self-assemble into micelles and vesicles, coupled with their biocompatibility and capacity to enhance drug penetration, makes them attractive candidates for formulating advanced drug delivery systems. Further research into their specific interactions with cellular signaling pathways will undoubtedly unlock new avenues for the rational design of targeted and effective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the multifaceted nature of these promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 5. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

A Technical Guide to the Solubility of Dipotassium Hexadecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium hexadecyl phosphate is an anionic surfactant of significant interest in various industrial and pharmaceutical applications due to its emulsifying, dispersing, and stabilizing properties. A thorough understanding of its solubility in different solvents is crucial for formulation development, process optimization, and ensuring product performance and stability. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, methodologies for its experimental determination, and a comparative analysis with structurally related compounds.

Chemical Structure and Physicochemical Properties

This compound (CAS No. 19045-75-1) possesses an amphiphilic molecular structure, which dictates its solubility behavior.[1] The molecule consists of a long, nonpolar C16 alkyl chain (hexadecyl group) that is hydrophobic, and a highly polar ionic phosphate head group with two potassium counter-ions, which is hydrophilic. This dual nature allows it to interact with both polar and non-polar environments.

Computed Physicochemical Properties:

| Property | Value |

| Molecular Formula | C16H33K2O4P |

| Molecular Weight | 398.60 g/mol [1] |

| IUPAC Name | dipotassium;hexadecyl phosphate[1] |

| Synonyms | Potassium hexadecyl phosphate, Potassium monocetyl phosphate[1] |

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar long-chain alkyl phosphates, a qualitative and predictive solubility profile can be established.

Alkyl phosphates as a class are known to have solubility in a wide range of solvents.[2] The presence of the potassium salt form in this compound significantly enhances its water solubility compared to its free acid form, hexadecyl phosphate.[3][4]

Aqueous Solubility:

This compound is expected to be water-soluble, a characteristic enhanced by the ionic nature of the dipotassium phosphate head group. A closely related compound, potassium cetyl phosphate, is described as being partially soluble in water and dispersible in hot water, forming clear to slightly opaque solutions that can form a gel upon cooling at higher concentrations.[5] This suggests that this compound likely exhibits similar behavior, with its solubility in water being temperature-dependent.

Organic Solvent Solubility:

The long hexadecyl tail imparts significant lipophilicity to the molecule, suggesting solubility in various organic solvents. Generally, long-chain alkyl phosphates are poorly soluble in water but this is improved by salt formation.[6] While specific data for this compound is unavailable, it is anticipated to have some degree of solubility in polar organic solvents like ethanol and methanol, potentially aided by the polarity of the phosphate group. Its solubility in non-polar organic solvents is likely to be more limited due to the ionic head group, though the long alkyl chain will contribute to some interaction. For instance, potassium cetyl phosphate is generally dispersible in the heated oil phase of preparations.[5]

Summary of Expected Solubility:

| Solvent Type | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Partially Soluble to Soluble (Temperature Dependent) | The ionic dipotassium phosphate head group promotes interaction with water molecules. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The polar hydroxyl group of the solvent can interact with the phosphate head, while the alkyl part can interact with the hexadecyl chain. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | The polarity of the solvent can interact with the phosphate head, but the lack of hydrogen bonding may limit solubility compared to protic solvents. |

| Non-Polar | Toluene, Hexane | Insoluble to Sparingly Soluble | The hydrophobic hexadecyl chain will favor interaction, but the highly polar ionic head group will limit overall solubility. |

Experimental Protocol for Solubility Determination

The absence of readily available quantitative data necessitates experimental determination of the solubility of this compound in specific solvents of interest. A commonly used and reliable method is the isothermal equilibrium method , followed by a suitable analytical technique to quantify the dissolved surfactant.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Titrator, UV-Vis Spectrophotometer, HPLC)

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments.

-

-

Sample Separation:

-

After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifugation is recommended.

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

-

Quantification of Dissolved Surfactant:

-

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical method. As an anionic surfactant, two-phase titration is a common method.[7]

-

Titrimetric Method: Titrate the diluted sample with a standard solution of a cationic surfactant (e.g., Hyamine® 1622) using a surfactant-sensitive electrode.[8]

-

Spectrophotometric Method: Anionic surfactants can be quantified spectrophotometrically after forming a complex with a cationic dye like methylene blue or acridine orange.[9] The complex is extracted into an organic solvent, and its absorbance is measured at a specific wavelength. A calibration curve is prepared using standard solutions of this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the surfactant in the saturated solution and is typically expressed in units such as g/100 mL, mg/L, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, its amphiphilic nature as a potassium salt of a long-chain alkyl phosphate provides a strong basis for predicting its solubility behavior. It is expected to exhibit solubility in water and polar organic solvents, with temperature playing a significant role. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. Further research to quantify the solubility of this compound in a range of pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.

References

- 1. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. This compound | 19045-75-1 | Benchchem [benchchem.com]

- 4. Hexadecyl dihydrogen phosphate | 3539-43-3 | Benchchem [benchchem.com]

- 5. stopnote.vhostgo.com [stopnote.vhostgo.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. metrohm.com [metrohm.com]

- 9. aulasvirtuales.udistrital.edu.co [aulasvirtuales.udistrital.edu.co]

The Hydrophilic-Lipophilic Balance of Potassium Cetyl Phosphate: A Technical Guide

An in-depth exploration of the hydrophilic-lipophilic balance (HLB) of potassium cetyl phosphate, a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its HLB value, theoretical and experimental determination methodologies, and its role in emulsion stability.

Potassium cetyl phosphate (PCP) is a highly effective oil-in-water (O/W) emulsifier and stabilizer known for its ability to create stable and elegant emulsions, even with challenging oil phases.[1][2][3] Its performance is intrinsically linked to its Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that describes the degree to which a surfactant is hydrophilic or lipophilic. This balance is a critical parameter in formulation science, dictating the surfactant's behavior at the oil-water interface and ultimately the stability of the emulsion.

Quantitative Data Summary

The HLB value of potassium cetyl phosphate has been reported with some variation in the literature, which is not uncommon for complex surfactants where the manufacturing process can influence the final composition and properties. The table below summarizes the reported HLB values.

| Parameter | Value(s) | Source(s) |

| Reported HLB | 9.6 | DSM (Amphisol® K)[4] |

| Reported HLB | ~14 | M.C.Biotec |

This variation highlights the importance of experimental determination of the HLB value for a specific grade of potassium cetyl phosphate in the context of a particular formulation.

Theoretical Determination of HLB

While experimental methods are often preferred for their accuracy, theoretical calculations can provide a useful starting point for understanding the HLB of a surfactant. For ionic surfactants like potassium cetyl phosphate, the Davies method is a suitable theoretical approach.[5][6][7][8][9]

Davies' Method

The Davies method calculates the HLB based on the contribution of various functional groups within the surfactant molecule. The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [5]

To apply this to potassium cetyl phosphate (C₁₆H₃₃O₄PK), we need the group contribution numbers for its constituent parts.

Logical Relationship for Davies' Method Calculation:

Caption: Workflow for calculating the theoretical HLB of potassium cetyl phosphate using Davies' method.

Experimental Determination of HLB

Due to the complexities of surfactant behavior, experimental determination of the HLB value is often necessary for accurate formulation development. A common and practical approach involves preparing a series of emulsions with a known oil phase and varying the HLB of the emulsifier system. The stability of these emulsions is then assessed to identify the "required HLB" of the oil, which corresponds to the HLB of the most stable emulsion. This same principle can be adapted to determine the HLB of an unknown surfactant.

Experimental Protocol: Emulsion Stability Method

This protocol outlines a general procedure for the experimental determination of the HLB of potassium cetyl phosphate.

1. Materials:

-

Potassium cetyl phosphate (the sample to be tested)

-

A standard, well-characterized lipophilic emulsifier with a known low HLB value (e.g., Sorbitan Oleate, HLB = 4.3).

-

A standard, well-characterized hydrophilic emulsifier with a known high HLB value (e.g., Polysorbate 80, HLB = 15.0).

-

A model oil phase with a known required HLB (e.g., a specific mineral oil or a blend of oils).

-

Deionized water.

-

Homogenizer (e.g., high-shear mixer or microfluidizer).

-

Glass beakers and other standard laboratory glassware.

-

Microscope for droplet size analysis.

-

Centrifuge for stability testing.

-

Incubator or oven for accelerated stability testing.

2. Procedure:

-

Preparation of Emulsifier Blends: Prepare a series of emulsifier blends by mixing potassium cetyl phosphate with the low HLB emulsifier in varying ratios. Calculate the theoretical HLB of each blend.

-

Emulsion Preparation: For each emulsifier blend, prepare an oil-in-water emulsion with a fixed concentration of the oil phase and the total emulsifier concentration.

-

Heat the oil phase and the water phase separately to 75-80°C.

-

Disperse the emulsifier blend in the appropriate phase (potassium cetyl phosphate is typically dispersed in the hot water phase).

-

Slowly add the oil phase to the water phase while homogenizing.

-

Continue homogenization for a specified time to ensure uniform droplet size.

-

Allow the emulsions to cool to room temperature with gentle stirring.

-

-

Emulsion Characterization and Stability Assessment:

-

Visual Observation: Observe the emulsions for any signs of phase separation, creaming, or coalescence immediately after preparation and over a set period (e.g., 24 hours, 7 days).

-

Microscopic Examination: Determine the average droplet size and droplet size distribution of each emulsion using a microscope. The most stable emulsion will typically have the smallest and most uniform droplet size.

-

Centrifugation: Centrifuge the emulsion samples at a specified speed and time. The most stable emulsion will show the least amount of phase separation.

-

Accelerated Stability Testing: Store the emulsions at elevated temperatures (e.g., 40°C or 50°C) for a period of time and observe for any changes in appearance or consistency.

-

3. Data Interpretation:

-

Plot the stability of the emulsions (e.g., creaming rate, change in droplet size) against the HLB of the emulsifier blends. The HLB value corresponding to the most stable emulsion is considered the required HLB of the oil phase. By using a known oil phase, this method can be adapted to determine the unknown HLB of potassium cetyl phosphate.

Experimental Workflow for HLB Determination:

Caption: A step-by-step workflow for the experimental determination of the HLB of potassium cetyl phosphate.

The Role of Potassium Cetyl Phosphate in Emulsion Stability

Potassium cetyl phosphate is recognized for its exceptional ability to stabilize complex formulations.[1][3] Its effectiveness is not solely dependent on its HLB value but also on its capacity to form lamellar liquid crystalline structures at the oil-water interface.[1] These structures create a robust barrier around the oil droplets, preventing coalescence and enhancing the long-term stability of the emulsion.

Signaling Pathway of Emulsion Stabilization by Potassium Cetyl Phosphate:

Caption: The mechanism of emulsion stabilization by potassium cetyl phosphate.

Conclusion

The hydrophilic-lipophilic balance is a pivotal characteristic of potassium cetyl phosphate, guiding its application in the development of stable and effective emulsion-based products. While theoretical calculations such as the Davies method offer a preliminary estimation, experimental determination through emulsion stability studies provides a more accurate and formulation-relevant HLB value. The unique ability of potassium cetyl phosphate to form protective lamellar structures at the oil-water interface, in addition to its favorable HLB, solidifies its role as a premier emulsifier in the pharmaceutical and cosmetic industries. For optimal formulation success, a thorough understanding and experimental validation of the HLB of the specific grade of potassium cetyl phosphate being used are highly recommended.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. Potassium cetyl phosphate - Descrizione [tiiips.com]

- 3. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]

- 4. dsm.com [dsm.com]

- 5. scribd.com [scribd.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to Dipotassium Hexadecyl Phosphate and Its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipotassium hexadecyl phosphate, a versatile anionic surfactant with significant applications in cosmetics, pharmaceuticals, and research. This document details its various synonyms, physicochemical properties, and experimental applications, offering valuable insights for professionals in drug development and scientific research.

Chemical Identity and Synonyms

This compound is known by several names in scientific and commercial literature. A clear understanding of these synonyms is crucial for accurate literature searches and unambiguous scientific communication.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | dipotassium;hexadecyl phosphate | PubChem[1] |

| 1-Hexadecanol, dihydrogen phosphate, dipotassium salt | PubChem[1] | |

| Common Name | Potassium Cetyl Phosphate | Multiple Sources[2][3] |

| CAS Number | 19045-75-1 | PubChem[1] |

| 84861-79-0 | LookChem[4] | |

| EC Number | 242-778-6 | LookChem[4] |

| 284-374-2 | LookChem[4] | |

| Trade Names | Amphisol® K | European Patent Office[5] |

| Hostaphat® CK 100 | Cosmetic Ingredients Guide[6] | |

| Other Synonyms | Phosphoric acid hexadecyldipotassium salt | |

| Potassium monocetyl phosphate |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its function as a surfactant and emulsifier. These properties are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃K₂O₄P | PubChem[1] |

| Molecular Weight | 398.60 g/mol | PubChem[1] |

| Appearance | White to beige powder | Cosmetic Ingredients Guide[6] |

| Melting Point | 68 °C | Cosmetic Ingredients Guide[6] |

| Solubility | Water-soluble | Cosmetic Ingredients Guide[6] |

| LogP | 6.45340 | LookChem[4] |

| Hydrogen Bond Donor Count | 0 | LookChem[4] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[4] |

| Rotatable Bond Count | 15 | LookChem[4] |

| Exact Mass | 398.13905950 | LookChem[4] |

| Complexity | 241 | LookChem[4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections provide generalized methodologies for the synthesis of long-chain alkyl phosphates and the preparation of emulsions and liposomes using this compound, based on established scientific principles and patent literature.

While specific synthesis routes for this compound are often proprietary, a general and convenient two-step laboratory-scale synthesis for long-chain dialkyl phosphates can be adapted. This method involves the reaction of phosphorus oxychloride with a primary alcohol, followed by hydrolysis[7]. A subsequent neutralization step with potassium hydroxide would yield the dipotassium salt.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Hexadecanol (Cetyl alcohol)

-

Triethylamine

-

Toluene

-

Potassium hydroxide (KOH)

-

Deionized water

-

Steam generator

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve hexadecanol and triethylamine in toluene.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Cool the mixture and filter to remove the triethylamine hydrochloride precipitate.

-

Introduce steam into the filtrate to hydrolyze the intermediate product.

-

Separate the organic layer and wash it with deionized water.

-

To obtain the dipotassium salt, stoichiometrically neutralize the resulting hexadecyl phosphate with an aqueous solution of potassium hydroxide.

-

The final product can be isolated by evaporation of the solvent.

This compound is a highly effective O/W emulsifier, particularly for creating stable emulsions with a high oil phase content[8][9]. The following protocol is a generalized procedure based on patent literature for preparing a cosmetic O/W emulsion[9][10][11].

Materials:

-

This compound

-

Oil phase (e.g., cosmetic oils, emollients)

-

Aqueous phase (deionized water)

-

Co-emulsifiers and stabilizers (e.g., cetearyl alcohol, glyceryl stearate) (optional)

-

Preservatives, fragrances, and other active ingredients (as required)

Procedure:

-

Preparation of Phases:

-

Aqueous Phase: Disperse any water-soluble components, including preservatives and humectants, in deionized water and heat to 75-80 °C.

-

Oil Phase: Combine the oil-soluble components, including this compound, co-emulsifiers, and emollients. Heat the mixture to 75-80 °C with gentle stirring until all components are melted and homogeneous.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer.

-

Continue homogenization for a set period (e.g., 5-10 minutes) to ensure the formation of fine droplets.

-

-

Cooling and Final Additions:

-

Begin to cool the emulsion while stirring gently with a paddle or anchor stirrer.

-

When the temperature drops below 40 °C, add any temperature-sensitive ingredients such as fragrances or active ingredients. . Continue stirring until the emulsion reaches room temperature.

-

-

Characterization:

-

The resulting emulsion can be characterized for its droplet size, viscosity, stability (e.g., through freeze-thaw cycles), and pH.

-

This compound can be used as an anionic lipid component in the formulation of liposomes for drug delivery applications. The thin-film hydration method is a common technique for liposome preparation[12][13].

Materials:

-

This compound

-

Neutral lipid (e.g., phosphatidylcholine)

-

Cholesterol (for membrane stabilization)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated (lipophilic or hydrophilic)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound, the neutral lipid, and cholesterol in an organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for several hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask.

-

Agitate the flask above the lipid transition temperature to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

-

-

Purification:

-

Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

-

-

Characterization:

-

The prepared liposomes should be characterized for their particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug release profile.

-

Visualizing Experimental Workflows and Potential Signaling Interactions

The following diagrams, created using the DOT language, illustrate the experimental workflows described above and a hypothetical signaling pathway that could be influenced by long-chain alkyl phosphates.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for preparing an oil-in-water emulsion.

Caption: Workflow for the preparation of anionic liposomes.

While direct evidence for the involvement of this compound in specific signaling pathways is limited, it is known that other long-chain alkyl phosphates and related lipid molecules can influence cellular processes. For instance, elevated extracellular phosphate levels have been shown to impact cell proliferation and survival by modulating pathways such as AKT and MAPK[14][15]. As a surfactant, this compound could potentially interact with cell membranes and influence downstream signaling. The following diagram illustrates a hypothetical pathway.

Caption: A hypothetical signaling pathway influenced by alkyl phosphates.

Conclusion

This compound is a multifaceted compound with a broad range of synonyms and applications. Its role as a primary emulsifier and surfactant is well-established in the cosmetics industry, and its potential in pharmaceutical formulations, particularly in drug delivery systems like liposomes, is an active area of research. This guide provides a foundational understanding of its properties and experimental use, serving as a valuable resource for scientists and researchers. Further investigation into its specific biological interactions will undoubtedly unveil new applications and enhance its utility in advanced drug development.

References

- 1. 1-Hexadecanol, phosphate, potassium salt | C16H33K2O4P | CID 117444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. personalcaremagazine.com [personalcaremagazine.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. data.epo.org [data.epo.org]

- 6. Potassium Cetyl Phosphate | Hostaphat® CK 100 | Cosmetic Ingredients Guide [ci.guide]

- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. patents.justia.com [patents.justia.com]

- 10. US20060171913A1 - O/w emulsifier and o/w emulsions containing potassium cetyl phosphate and method for the production thereof - Google Patents [patents.google.com]

- 11. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]

- 12. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 13. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

Dipotassium Hexadecyl Phosphate: A Technical Guide on its Biological Activity and Research Imperatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium hexadecyl phosphate, also known by its INCI name Potassium Cetyl Phosphate, is an anionic surfactant widely utilized in the cosmetics and personal care industries as a primary emulsifier. Its ability to form stable oil-in-water emulsions has made it a valuable ingredient in a variety of formulations. However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its specific biological activities beyond its physicochemical functions. This technical guide synthesizes the available data on this compound, focusing on its known properties, safety profile, and the conspicuous absence of in-depth pharmacological studies. Furthermore, this document outlines potential areas of biological investigation and provides template experimental protocols to facilitate future research into its therapeutic potential. While its primary role has been in formulation science, the structural characteristics of this compound warrant a deeper exploration of its biological interactions.

Chemical Properties and Known Applications

This compound is the dipotassium salt of the ester of cetyl alcohol and phosphoric acid. Its amphiphilic nature, possessing a long hydrophobic alkyl (hexadecyl) chain and a hydrophilic phosphate head group, is central to its function as a surfactant and emulsifying agent[1][2]. This structure allows it to reduce surface tension at the oil-water interface, leading to the formation of stable emulsions.

Its primary application is in the formulation of creams, lotions, sunscreens, and other personal care products, where it contributes to the desired texture and stability of the product[1].

Safety and Toxicology

The safety of this compound for use in cosmetics has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic products when formulated to be non-irritating. The available toxicological data, primarily for related long-chain alkyl phosphates, suggests a low potential for systemic toxicity.

Table 1: Summary of Toxicological Data for Alkyl Phosphates

| Test Type | Compound/Read-Across Substance | Result | Reference |

| Dermal LD50 (rat) | C20-22 alkyl phosphate | >2 g/kg bw | [3] |

| Dermal LD50 (rat) | Oleyl phosphate | >2 g/kg bw | [3] |

| Dermal LD50 (rat) | Dicetyl phosphate (45.45% and 80%) | >2 g/kg bw | [3] |

| Oral LD50 (rat) | 1-Octadecanol, phosphate, potassium salt | >2 g/kg bw | [3] |

| Oral LD50 (rat) | Potassium C9-15 alkyl phosphate | >2 g/kg bw | [3] |

| Oral LD50 (rat) | C20-22 alkyl phosphate | >2 g/kg bw | [3] |

| Genotoxicity (Ames test) | 1-Octadecanol, phosphate, potassium salt | Negative | [4] |

| Genotoxicity (Mammalian cell gene mutation assay) | Cetyl phosphate | Not genotoxic | [4] |

Potential Biological Activities: A Landscape of Research Gaps

While extensively characterized as a surfactant, the specific biological activities of this compound remain largely unexplored. There are anecdotal or indirect mentions of certain properties, but a lack of robust scientific investigation is evident.

Antimicrobial Activity

Some commercial literature suggests that this compound possesses antibacterial and antiviral properties. A Chinese patent mentions its inclusion in "antimicrobial compositions"[5]. However, there is a clear absence of peer-reviewed studies that quantify this activity, for instance, by determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microbes. Studies on other phosphate salts (not the hexadecyl variant) have demonstrated antibacterial effects, suggesting that this class of compounds may have antimicrobial potential[6]. Additionally, research on long-chain quaternary phosphonium salts (a different class of phosphorus-containing surfactants) has shown significant antimicrobial activity, which could suggest a potential, though unproven, avenue of investigation for their phosphate counterparts[7].

Table 2: Unexplored Biological Activities and Necessary Data

| Potential Biological Activity | Key Data Needed for Pharmacological Assessment |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) against bacteria and fungi, time-kill kinetics, mechanism of action studies. |

| Anti-inflammatory | In vitro and in vivo assessment of effects on inflammatory markers (e.g., cytokines, nitric oxide), and elucidation of effects on inflammatory signaling pathways (e.g., NF-κB, MAPK). |

| Cytotoxicity/Anticancer | IC50 values against various cancer cell lines, studies on induction of apoptosis or cell cycle arrest. |

| Effects on Skin Biology | Modulation of keratinocyte differentiation, effects on skin barrier function, and interaction with skin cell signaling. |

Proposed Experimental Protocols for Biological Characterization

To address the current knowledge gaps, the following are template protocols for foundational studies to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol serves to determine the cytotoxic effects of this compound on a given cell line.

-

Cell Culture: Plate cells (e.g., HaCaT keratinocytes, RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) and dilute to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Perform a serial two-fold dilution of a stock solution of this compound in a 96-well plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizing Mechanisms and Workflows